3-Methylbenzylzinc chloride
Overview
Description
3-Methylbenzylzinc chloride: is an organozinc compound with the molecular formula C8H9ClZn . It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzylzinc chloride can be synthesized through the reaction of 3-methylbenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
3-Methylbenzyl chloride+Zinc→3-Methylbenzylzinc chloride
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include additional purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Methylbenzylzinc chloride can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophiles: Common electrophiles used in reactions with this compound include alkyl halides, acyl chlorides, and carbonyl compounds.
Solvents: Tetrahydrofuran (THF) is the most commonly used solvent for reactions involving this compound due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with alkyl halides can produce substituted benzyl compounds, while reactions with carbonyl compounds can yield alcohols or ketones.
Scientific Research Applications
Chemistry: 3-Methylbenzylzinc chloride is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.
Biology and Medicine: While its primary applications are in chemistry, this compound can also be used in the synthesis of biologically active compounds and pharmaceuticals. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.
Industry: In industrial settings, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable reagent for various industrial processes.
Mechanism of Action
The mechanism of action of 3-methylbenzylzinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.
Comparison with Similar Compounds
- 4-Methylbenzylzinc chloride
- 2-Methoxybenzylzinc chloride
- 3-Methoxybenzylzinc chloride
Comparison: 3-Methylbenzylzinc chloride is unique due to the presence of a methyl group at the meta position on the benzyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions compared to other benzylzinc chloride derivatives. For example, the position of the substituent can affect the compound’s ability to participate in nucleophilic substitution reactions and its overall stability.
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVTPVONCJGLZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[CH2-].Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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